molecular formula C30H39N5O7 B1588111 H-Phe-tyr-gly-pro-val-OH CAS No. 85679-70-5

H-Phe-tyr-gly-pro-val-OH

Cat. No. B1588111
CAS RN: 85679-70-5
M. Wt: 581.7 g/mol
InChI Key: MJAFJCRCGVXXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Phe-tyr-gly-pro-val-OH” is a peptide with the molecular formula C30H39N5O7 and a molecular weight of 581.66 . It is used for research and development purposes .


Synthesis Analysis

Peptide synthesis often involves the Edman degradation method, which cleaves one amino acid at a time from an end of the peptide chain . The terminal amino acid is then separated and identified, and the cleavage reactions are repeated on the chain-shortened peptide until the entire peptide sequence is known .


Chemical Reactions Analysis

The chemical reactions involving peptides often depend on the specific peptide sequence. The Edman degradation method is commonly used for peptide sequencing .


Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Phe-tyr-gly-pro-val-OH” include a molecular formula of C30H39N5O7 and a molecular weight of 581.66 .

Scientific Research Applications

Hydrogen Bonding Involving Aromatic Amino Acids

Research has demonstrated the importance of hydrogen bonds involving aromatic amino acids like phenylalanine (Phe) and tyrosine (Tyr). These bonds are crucial in protein structure and function, with various types of hydrogen bonds exhibiting different strengths and contributions to protein stability. This is particularly relevant in understanding the interactions within peptides like H-Phe-Tyr-Gly-Pro-Val-OH (Scheiner, Kar, & Pattanayak, 2002).

Phenylalanine in Environmental and Health Studies

Phenylalanine has been utilized in studies examining environmental and health impacts. For instance, its role in monitoring hydroxyl radical formation in pyrite-induced reactions has implications for understanding environmental pollution and remediation strategies (Fisher, Schoonen, & Brownawell, 2012).

Influence on Cellular Functions

Peptides containing Tyr and Phe have been shown to impact cellular functions significantly. For example, research on sea urchin spermatozoa demonstrated that certain peptides, including Tyr analogues, can stimulate respiratory activity and net H+ efflux, indicating a regulatory role in cell respiration (Repaske & Garbers, 1983).

Role in Xenobiotic Metabolism

Human cytosolic beta-glucosidase, which plays a role in xenobiotic metabolism, shows specificity towards substrates like flavonoid glucosides. This specificity is influenced by residues like Phe, indicating its importance in metabolic pathways and drug metabolism (Berrin et al., 2003).

Peptide Conformational Dynamics

Studies have explored the conformational dynamics of peptides like H-Tyr-Gly-Gly-Phe-Met-OH, providing insights into the interactions between peptide side chains and the main backbone. This is crucial in understanding peptide behavior in various physiological and pharmacological contexts (Bleich et al., 1976).

Corrosion Inhibition Studies

Amino acids like Tyr have been studied for their potential in inhibiting corrosion, particularly in environments like O2-saturated H2SO4 solutions. This research has implications for material science and engineering applications (Amin, Amin, Khaled, & Khaled, 2010).

Hydroxyl Radical Chemistry

The hydroxyl radical, which can be formed by amino acids like Tyr and Phe, plays a critical role in various environmental and biological systems. Understanding its chemistry is vital for assessing environmental risks and developing remediation strategies (Gligorovski, Strekowski, Barbati, & Vione, 2015).

Radiation Chemistry of Polypeptides

Research into the radiation chemistry of polypeptides, including those containing amino acids like Phe and Tyr, provides insights into how radiation affects molecular structure. This is significant in areas like radiation therapy and material science (Hill et al., 1981).

Safety And Hazards

Safety data sheets suggest that if “H-Phe-tyr-gly-pro-val-OH” is inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it contacts the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .

Future Directions

Peptides derived from dietary proteins have been reported to display significant antioxidant activity, which may exert notably beneficial effects in promoting human health and in food processing . Therefore, future research could focus on exploring the potential health benefits and applications of “H-Phe-tyr-gly-pro-val-OH”.

properties

IUPAC Name

2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O7/c1-18(2)26(30(41)42)34-29(40)24-9-6-14-35(24)25(37)17-32-28(39)23(16-20-10-12-21(36)13-11-20)33-27(38)22(31)15-19-7-4-3-5-8-19/h3-5,7-8,10-13,18,22-24,26,36H,6,9,14-17,31H2,1-2H3,(H,32,39)(H,33,38)(H,34,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAFJCRCGVXXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40411474
Record name Phenylalanyltyrosylglycylprolylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Phe-tyr-gly-pro-val-OH

CAS RN

85679-70-5
Record name Phenylalanyltyrosylglycylprolylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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